molecular formula C13H8F5N B14683259 2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline CAS No. 39068-62-7

2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline

Katalognummer: B14683259
CAS-Nummer: 39068-62-7
Molekulargewicht: 273.20 g/mol
InChI-Schlüssel: VJSFHVYIRFOPGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline is an organofluorine compound characterized by the presence of five fluorine atoms attached to a benzene ring, along with a methyl and phenyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Wirkmechanismus

The mechanism by which 2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline is unique due to the combination of its fluorinated benzene ring and the presence of both methyl and phenyl groups attached to the nitrogen atom.

Eigenschaften

CAS-Nummer

39068-62-7

Molekularformel

C13H8F5N

Molekulargewicht

273.20 g/mol

IUPAC-Name

2,3,4,5,6-pentafluoro-N-methyl-N-phenylaniline

InChI

InChI=1S/C13H8F5N/c1-19(7-5-3-2-4-6-7)13-11(17)9(15)8(14)10(16)12(13)18/h2-6H,1H3

InChI-Schlüssel

VJSFHVYIRFOPGT-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.